1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione is a complex organic compound that features an indole core substituted with a tert-butyl group at the 5-position and a pyrrolidine ring attached to an ethane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which is then subjected to Friedel-Crafts acylation to introduce the ethane-1,2-dione moiety. The tert-butyl group can be introduced via alkylation reactions, and the pyrrolidine ring is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the indole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The indole core can engage in π-π stacking interactions, while the pyrrolidine ring may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-tert-Butyl-1H-indol-3-yl)ethan-1-amine: This compound features a similar indole core but with an ethanamine substituent instead of the ethane-1,2-dione moiety.
1-(5-tert-Butyl-1H-indol-3-yl)ethanol: This compound has an ethanol group attached to the indole core, differing from the pyrrolidine and ethane-1,2-dione structure.
Uniqueness
1-(5-tert-Butyl-1H-indol-3-yl)-2-pyrrolidin-1-yl-ethane-1,2-dione is unique due to its combination of an indole core, tert-butyl group, pyrrolidine ring, and ethane-1,2-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H22N2O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(5-tert-butyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)12-6-7-15-13(10-12)14(11-19-15)16(21)17(22)20-8-4-5-9-20/h6-7,10-11,19H,4-5,8-9H2,1-3H3 |
InChI Key |
JPOSOIITKVTEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.